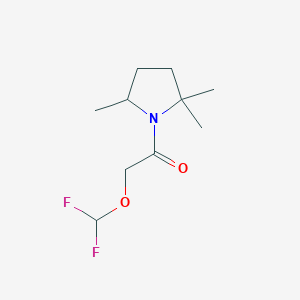

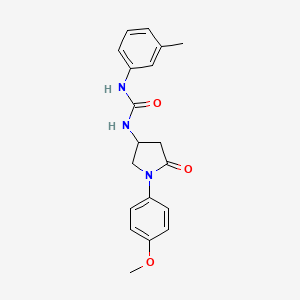

![molecular formula C21H22BrN3O2 B2842140 N-(4-溴苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢吖啶并[2,1-b]喹唑啉-3-羧酰胺 CAS No. 1775409-06-7](/img/structure/B2842140.png)

N-(4-溴苯基)-5-甲基-12-氧代-5,5a,6,7,8,9,10,12-八氢吖啶并[2,1-b]喹唑啉-3-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is a complex organic compound that belongs to the class of quinazolines . Quinazolines are a group of heterocyclic compounds that have drawn significant attention due to their diverse chemical and biological properties . They are known for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of quinazoline derivatives involves various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The specific synthesis process for “N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” is not explicitly mentioned in the search results.Chemical Reactions Analysis

Quinazoline derivatives are known for their multi-reactivity in various types of reactions . The specific chemical reactions involving “N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide” are not explicitly mentioned in the search results.科学研究应用

Anticancer Activity

Quinazoline derivatives have shown promising results in the treatment of various types of cancer . For instance, erlotinib and gefitinib, both quinazoline derivatives, are used for the treatment of lung and pancreatic cancers . It’s possible that our compound could have similar anticancer properties, but further research would be needed to confirm this.

Antibacterial Activity

Quinazoline derivatives have demonstrated significant antibacterial activity . This suggests that our compound could potentially be used in the development of new antibiotics, particularly in light of increasing bacterial resistance to existing drugs .

Anti-inflammatory Activity

Quinazoline derivatives have also been found to have anti-inflammatory properties . This could make our compound useful in the treatment of conditions characterized by inflammation.

Anticonvulsant Activity

Some quinazoline derivatives have shown anticonvulsant activity . This suggests potential applications in the treatment of conditions like epilepsy.

Antifungal Activity

Quinazoline derivatives have demonstrated antifungal properties . This could make our compound a candidate for the development of new antifungal medications.

Anti-Parkinsonism Activity

Quinazoline derivatives have shown potential in the treatment of Parkinson’s disease . This suggests that our compound could have applications in this area as well.

Analgesic Activity

Quinazoline derivatives have been found to have analgesic (pain-relieving) properties . This could make our compound useful in the development of new pain medications.

Antimalarial Activity

Finally, some quinazoline derivatives have demonstrated antimalarial activity . This suggests that our compound could potentially be used in the treatment of malaria.

作用机制

Target of Action

It is known that quinazoline derivatives, to which this compound belongs, have been associated with a wide range of biological activities . These include anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes activities . The specific targets would depend on the particular biological activity being exhibited.

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the particular biological activity being exhibited and the target involved.

Biochemical Pathways

Given the wide range of biological activities associated with quinazoline derivatives , it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to cell proliferation, inflammation, bacterial growth, pain perception, viral replication, toxin production, muscle contraction, tuberculosis progression, oxidative stress, malaria parasite lifecycle, blood pressure regulation, fat metabolism, mental health, and glucose metabolism .

Pharmacokinetics

The logp value of 40285 and logD value of 40277 suggest that the compound is lipophilic , which could influence its absorption and distribution within the body. The compound also has a low water solubility (logSw: -4.3124) , which could impact its bioavailability.

属性

IUPAC Name |

N-(4-bromophenyl)-5-methyl-12-oxo-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O2/c1-24-18-13-14(20(26)23-16-9-7-15(22)8-10-16)6-11-17(18)21(27)25-12-4-2-3-5-19(24)25/h6-11,13,19H,2-5,12H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOADXXRTFIVNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

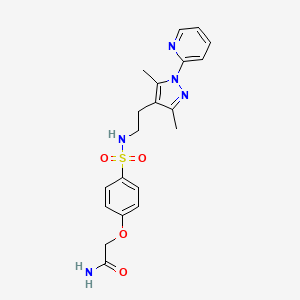

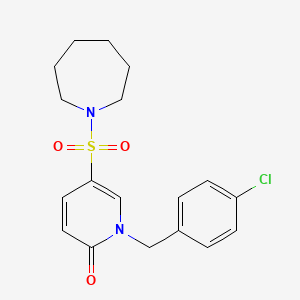

![5-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2842059.png)

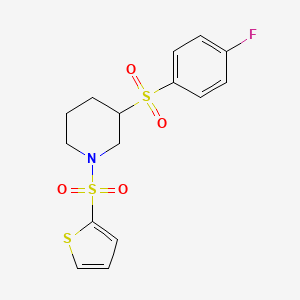

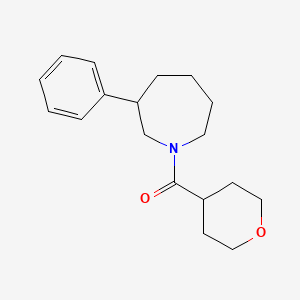

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2842062.png)

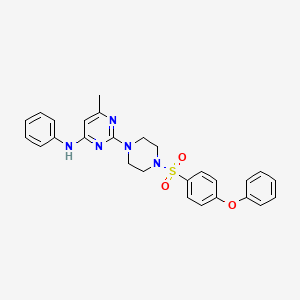

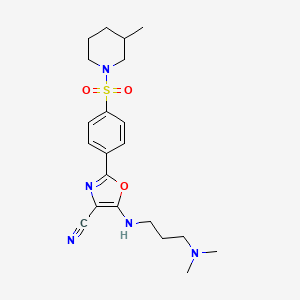

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

![6-[(3-methylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol](/img/structure/B2842070.png)

![4-(5-Fluoro-6-methylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2842076.png)

![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)